molecular formula C13H14N4O B7511631 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

Cat. No. B7511631
M. Wt: 242.28 g/mol
InChI Key: JLECBUMWUGUHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that exhibits a unique chemical structure and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific cellular targets or signaling pathways.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain fungal and bacterial strains. Additionally, it has been found to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in laboratory experiments is its unique chemical structure, which may provide insights into the development of novel therapeutic agents. However, one limitation of using this compound is its potential toxicity, which may require careful handling and monitoring.

Future Directions

There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone. One potential direction is to further investigate the mechanism of action of this compound and identify its cellular targets. Additionally, future studies may focus on the development of more potent and selective derivatives of this compound for use in therapeutic applications. Finally, research may also explore the potential applications of this compound in other areas, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone involves the reaction of 3,4-dihydroquinoline and 1,2,4-triazole-1-ethanone in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified and characterized using various analytical techniques.

Scientific Research Applications

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory effects.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(8-16-10-14-9-15-16)17-7-3-5-11-4-1-2-6-12(11)17/h1-2,4,6,9-10H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLECBUMWUGUHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone

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